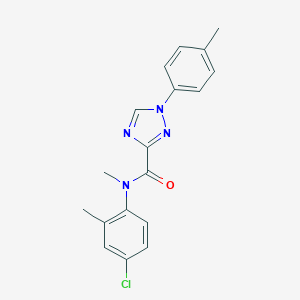
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMT3 is a triazole-based compound that has been synthesized using various methods.
作用机制
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β. In cancer cells, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In fungi, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has minimal toxicity in vitro and in vivo. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and reduce the size of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ability to inhibit multiple targets. However, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as an anti-cancer agent, either alone or in combination with other drugs. Finally, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may have potential as an anti-fungal agent, particularly for the treatment of drug-resistant fungal infections. Further studies are needed to fully understand the therapeutic potential of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its underlying mechanisms of action.
合成方法
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-methylbenzoic acid with 4-methylphenyl hydrazine hydrochloride, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine hydrochloride, followed by reaction with acetic anhydride.
科学研究应用
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-fungal properties. Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
属性
产品名称 |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H17ClN4O |
分子量 |
340.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-7-15(8-5-12)23-11-20-17(21-23)18(24)22(3)16-9-6-14(19)10-13(16)2/h4-11H,1-3H3 |
InChI 键 |
PGRHDPMAXBIRCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)